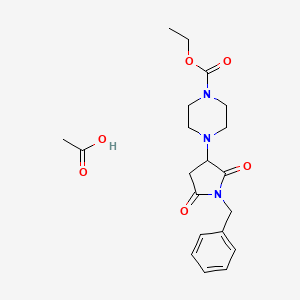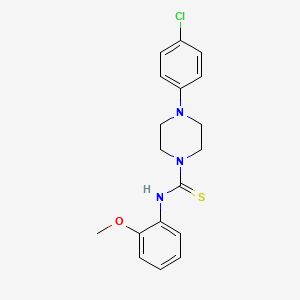![molecular formula C18H20ClN3O4 B4239984 N-(3-chloro-2-methylphenyl)-2-[(3-methoxypropyl)amino]-5-nitrobenzamide](/img/structure/B4239984.png)
N-(3-chloro-2-methylphenyl)-2-[(3-methoxypropyl)amino]-5-nitrobenzamide
Overview
Description
N-(3-chloro-2-methylphenyl)-2-[(3-methoxypropyl)amino]-5-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CMPB" and is synthesized using a specific method. In
Mechanism of Action
The mechanism of action of CMPB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in the development of cancer and inflammatory diseases. CMPB has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to inhibit the activity of COX-2, an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
CMPB has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases such as rheumatoid arthritis. CMPB has been found to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
CMPB has several advantages for lab experiments. It has been found to have a low toxicity profile, making it safe for use in cell culture and animal studies. It is also relatively easy to synthesize, allowing for large-scale production. However, there are also limitations to using CMPB in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Future Directions
There are several future directions for research on CMPB. One potential area of research is the development of new synthetic methods for CMPB that could improve yield and purity. Another area of research is the identification of the specific molecular targets of CMPB, which could help to elucidate its mechanism of action. Additionally, further studies are needed to determine the efficacy of CMPB in animal models of cancer and inflammatory diseases, as well as its potential for use in human clinical trials.
Conclusion
In conclusion, CMPB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-tumor properties make it a promising candidate for further research. The synthesis of CMPB is a complex process that requires careful attention to detail and precise reaction conditions. While there are limitations to using CMPB in lab experiments, its low toxicity profile and relative ease of synthesis make it a valuable tool for scientific research. There are several future directions for research on CMPB, including the development of new synthetic methods, the identification of molecular targets, and further studies in animal models and human clinical trials.
Scientific Research Applications
CMPB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. CMPB has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4/c1-12-15(19)5-3-6-16(12)21-18(23)14-11-13(22(24)25)7-8-17(14)20-9-4-10-26-2/h3,5-8,11,20H,4,9-10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNUVUCTFYSUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4239902.png)

![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B4239907.png)
![{3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4239914.png)
![N-({[3-(difluoromethoxy)phenyl]amino}carbonyl)benzamide](/img/structure/B4239923.png)
![N-(3-acetylphenyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4239927.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4239931.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4239933.png)
![N-[4-(allyloxy)-2-bromo-5-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B4239936.png)
![2-(4-{[(4-bromophenyl)amino]methyl}-2-chlorophenoxy)acetamide](/img/structure/B4239941.png)
![2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4239965.png)

![4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid](/img/structure/B4239987.png)
